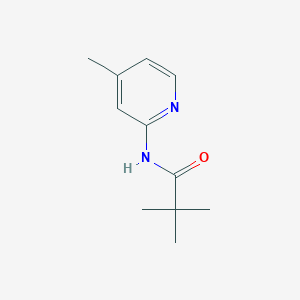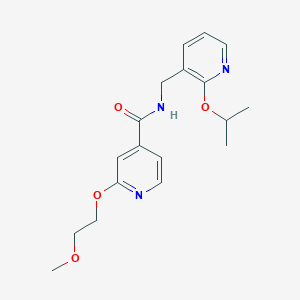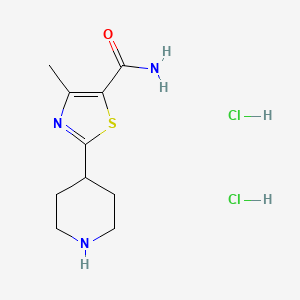![molecular formula C28H39NO4Si B2673974 Tert-butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-4-formylpiperidine-1-carboxylate CAS No. 1630906-46-5](/img/structure/B2673974.png)
Tert-butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-4-formylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-4-formylpiperidine-1-carboxylate” is a chemical compound with a molecular weight of 453.65 . It is stored in a refrigerator and shipped at room temperature . It has a physical form of oil .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyldiphenylsilyl (TBDPS) as a protecting group for alcohols . The TBDPS group is introduced using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . The ease of installation of the protecting group follows the order: 1° > 2° > 3°, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butyldiphenylsilyl group, which is a protecting group for alcohols . Its formula is C16H19Si .Chemical Reactions Analysis
The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The TMS group may easily be removed in the presence of a TBDPS group by reaction with TsOH .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.114±0.06 g/cm3 . The predicted boiling point is 295.4±33.0 °C . The compound is in the form of an oil .Applications De Recherche Scientifique
Synthesis and Application in Medicinal Chemistry
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound closely related to Tert-butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-4-formylpiperidine-1-carboxylate, is identified as a crucial intermediate for the synthesis of small molecule anticancer drugs. This highlights the role of such compounds in the development and optimization of novel anticancer therapeutics, addressing the persistent challenge of overcoming resistance in cancer treatment. This significance is underscored by its utility in synthesizing various structures that are integral to new drug formulations aimed at targeting dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).
Role in Stereoselective Synthesis
The compound's significance extends into the realm of stereoselective synthesis, where it serves as a precursor or intermediate in the creation of stereochemically complex molecules. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, through reactions with L-selectride, lead to cis isomers that are pivotal for the Mitsunobu reaction, facilitating the synthesis of trans isomers. This process underscores the compound's role in enabling the precise manipulation of molecular stereochemistry, which is vital in the synthesis of biologically active molecules where stereochemistry can greatly influence therapeutic efficacy and safety (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Advancements in Synthetic Methodologies
Furthermore, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate demonstrates the compound's role in the development of novel synthetic methodologies that are more efficient, yield higher product purity, and are potentially more scalable. These advancements are critical for the pharmaceutical industry, particularly in the synthesis of complex molecules such as protein tyrosine kinase Jak3 inhibitors, showcasing the compound's application in streamlining the production of medically relevant molecules (Xin-zhi, 2011).
Contribution to Chiral Auxiliary Development
The compound also finds application in the development of chiral auxiliaries, which are essential for asymmetric synthesis. For example, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been prepared, demonstrating the compound's utility in synthesizing enantiomerically pure substances. This is particularly important in the synthesis of pharmaceuticals, where the chirality of a drug molecule can significantly affect its pharmacological properties (Studer, Hintermann, & Seebach, 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propriétés
IUPAC Name |
tert-butyl 2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-formylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO4Si/c1-27(2,3)33-26(31)29-18-17-22(20-30)19-23(29)21-32-34(28(4,5)6,24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-16,20,22-23H,17-19,21H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYJHOBBXAEQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2673892.png)


![1-butyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2673896.png)





![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B2673907.png)
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2673908.png)

![1-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2673914.png)